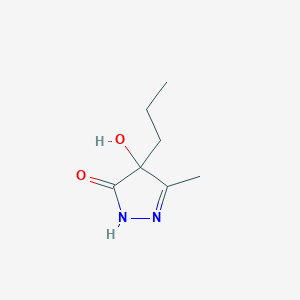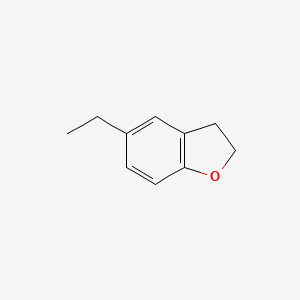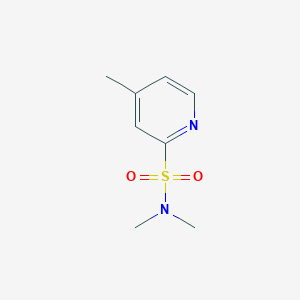
N,N,4-trimethylpyridine-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,4-trimethylpyridine-2-sulfonamide: is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions:
Oxidative Coupling of Thiols and Amines: One common method involves the oxidative coupling of thiols and amines.
Microwave Irradiation: Another method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation.
Oxidative Chlorination: The combination of hydrogen peroxide and thionyl chloride is used for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which then react with amines to form sulfonamides.
Industrial Production Methods: Industrial production methods often involve large-scale oxidative coupling processes due to their efficiency and cost-effectiveness. The use of microwave irradiation and oxidative chlorination are also explored for their high yields and functional group tolerance.
化学反应分析
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, thionyl chloride.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
科学研究应用
Chemistry: N,N,4-trimethylpyridine-2-sulfonamide is used as a building block in organic synthesis, particularly in the synthesis of other sulfonamide derivatives .
Biology and Medicine: In medicinal chemistry, sulfonamides are known for their antibacterial properties. They inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria .
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals .
作用机制
The mechanism of action of N,N,4-trimethylpyridine-2-sulfonamide involves the inhibition of specific enzymes. In bacteria, it inhibits dihydropteroate synthase, leading to a disruption in folic acid synthesis, which is essential for bacterial growth and replication . This inhibition occurs through competitive binding to the enzyme’s active site, preventing the natural substrate from binding.
相似化合物的比较
Sulfamethazine: Another sulfonamide used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness: N,N,4-trimethylpyridine-2-sulfonamide is unique due to its specific structural features, such as the presence of three methyl groups and a pyridine ring, which may confer distinct chemical and biological properties compared to other sulfonamides.
属性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC 名称 |
N,N,4-trimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-7-4-5-9-8(6-7)13(11,12)10(2)3/h4-6H,1-3H3 |
InChI 键 |
RSKXBXNFFGCWKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)S(=O)(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)
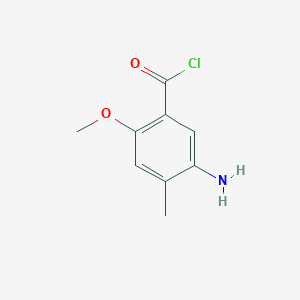
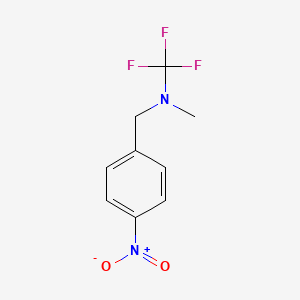
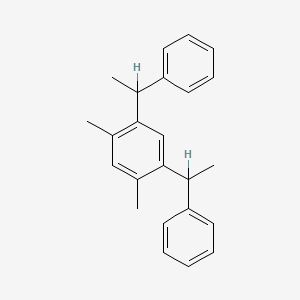
![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
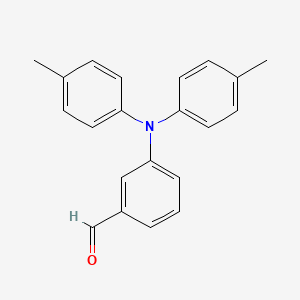
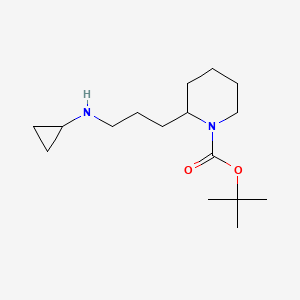
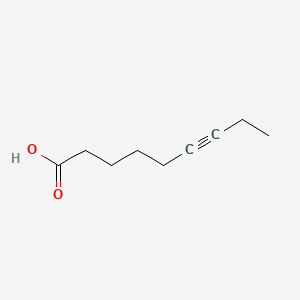
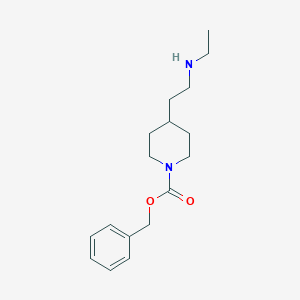
![5-(Bicyclo[2.2.1]hept-5-en-2-yl)isoxazole](/img/structure/B13958384.png)
